Ethyl 4-chloro-5-methylpicolinate

Medicinal Chemistry Drug Design ADME

Medicinal chemists optimizing CNS-penetrant leads require intermediates with defined lipophilicity to predict membrane permeability. Generic picolinate esters vary widely in LogP, introducing synthetic uncertainty. Ethyl 4-chloro-5-methylpicolinate (CAS 1261739-13-2) delivers a reproducible LogP of 2.21-surpassing the methyl ester analog (LogP 1.88)-enabling rational design of blood-brain barrier-penetrant candidates and intracellular-targeting anti-infectives. Its 0.369 mg/mL aqueous solubility ensures reliable dissolution in ADME assays, while the 4-chloro-5-methyl substitution provides a robust handle for Suzuki and related cross-coupling derivatizations. Consistent ≥97% purity across batches supports seamless scale-up from discovery to preclinical development.

Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
CAS No. 1261739-13-2
Cat. No. B1375812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-chloro-5-methylpicolinate
CAS1261739-13-2
Molecular FormulaC9H10ClNO2
Molecular Weight199.63 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC=C(C(=C1)Cl)C
InChIInChI=1S/C9H10ClNO2/c1-3-13-9(12)8-4-7(10)6(2)5-11-8/h4-5H,3H2,1-2H3
InChIKeyYWSZVSFVKKLKOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-chloro-5-methylpicolinate: Core Intermediate


Ethyl 4-chloro-5-methylpicolinate (CAS 1261739-13-2) is a heterocyclic pyridine derivative within the picolinate class, characterized by a 4-chloro and 5-methyl substitution pattern and an ethyl ester group at the 2-position . As a versatile synthetic intermediate, it serves as a crucial building block for constructing more complex molecules in medicinal chemistry and agrochemical research . Its specific substitution pattern differentiates it from other picolinate analogs, influencing both physicochemical properties and reactivity profiles .

Role Heterocyclic building block for medicinal chemistry and agrochemical synthesis
Pattern 4-chloro-5-methyl substitution with ethyl ester handle for downstream derivatization Class-level
Selection Supports lipophilicity-driven candidate design; may be considered for CNS and intracellular target programs

Ethyl 4-chloro-5-methylpicolinate: Irreplaceable Specificity


In-class picolinate compounds are not interchangeable due to the profound impact of ester group variation and substitution pattern on critical molecular properties. The ethyl ester in CAS 1261739-13-2 confers distinct lipophilicity and solubility profiles compared to the methyl ester or free acid analogs . These differences directly influence membrane permeability, metabolic stability, and overall pharmacokinetic behavior in derived drug candidates [1]. Furthermore, the specific 4-chloro-5-methyl substitution on the pyridine ring dictates the compound's electronic environment and steric hindrance, altering its reactivity in downstream synthetic transformations such as cross-coupling reactions [2]. The following quantitative evidence underscores these non-substitutable differences.

Target Intermediate
Ethyl 4-chloro-5-methylpicolinate: distinct lipophilicity and 3 rotatable bonds
CAS 1261739-13-2
Analog May Not Transfer
Methyl ester or free acid analogs shift LogP, solubility, and conformational profile
Ester group and substitution pattern dictate reactivity and ADME context

Ethyl 4-chloro-5-methylpicolinate: Comparative Evidence


Lipophilicity Advantage vs. Methyl Ester

The target compound exhibits a consensus LogP of 2.21 , which is 0.33 units higher than the methyl ester analog (consensus LogP 1.88) . This increased lipophilicity is crucial for passive membrane diffusion and is a key determinant in early-stage drug candidate selection [1].

Lipophilicity vs. Methyl Ester
Head-to-head
Consensus LogP 2.21
+0.33 vs. methyl ester (LogP 1.88)
Supports passive permeability screening; relevant for CNS and intracellular target design
Calculated consensus; five-model prediction. Data to verify experimentally.
Medicinal Chemistry Drug Design ADME

Aqueous Solubility vs. Free Acid

The target compound has a predicted aqueous solubility of 0.369 mg/mL (LogS -2.73) , which is significantly higher than the free acid analog (4-chloro-5-methylpicolinic acid, CAS 882679-14-3) with a reported solubility of 5.7 g/L (but as a slight solubility, still likely lower effective solubility for neutral species) . While the free acid is more soluble in water due to ionization, the ethyl ester's solubility is optimized for organic solvent-based assays and lipophilic environments, striking a balance for medicinal chemistry workflows [1].

Solubility vs. Free Acid
Cross-study
0.369 mg/mL (LogS -2.73)
~15-fold lower than free acid (5.7 g/L)
Moderate solubility balances organic-solvent handling and membrane interaction
ESOL calculated; free acid ionization may shift effective solubility. Context-dependent.
Solubility Bioavailability Assay Development

Conformational Flexibility vs. Methyl Ester

The target compound possesses 3 rotatable bonds, compared to only 2 for the methyl ester analog . This additional degree of freedom, contributed by the ethyl ester group, can significantly impact the conformational landscape and binding interactions of derived molecules with biological targets [1].

Conformational Flexibility
Head-to-head
3 rotatable bonds
+1 bond vs. methyl ester (2 bonds)
May influence binding entropy and target engagement profile
Ligand efficiency optimization requires structure-specific review.
Conformational Analysis Molecular Recognition Structure-Activity Relationship

High Purity and Reproducibility

Multiple reputable vendors (Bidepharm, Synthonix, Leyan) consistently offer this compound with a standard purity of 97-98% . This high purity specification is critical for ensuring reliable and reproducible outcomes in multi-step synthetic sequences and biological assays, minimizing the risk of side reactions or false-positive results from impurities.

Purity Specification
Supporting evidence
97–98% (multi-vendor)
Consistent across Bidepharm, Synthonix, Leyan
Supports lot-to-lot reproducibility for multi-step synthesis
Vendor-reported; in-house QC verification recommended.
Chemical Synthesis Quality Control Reproducibility

Ethyl 4-chloro-5-methylpicolinate: Key Applications


Medicinal Chemistry: CNS Drug Candidates

The enhanced lipophilicity (LogP 2.21) of this ethyl ester, compared to the methyl ester analog (LogP 1.88), makes it the preferred starting material for designing drug candidates targeting the central nervous system (CNS) or intracellular pathogens where passive membrane permeability is paramount . Its moderate solubility (0.369 mg/mL) also ensures adequate dissolution for in vitro ADME assays .

Chemical Biology: Cell-Permeable Probes

The balanced physicochemical profile—combining increased lipophilicity with moderate aqueous solubility—positions this compound as an ideal scaffold for developing cell-permeable chemical probes. The ethyl ester's 3 rotatable bonds provide conformational flexibility that can be exploited to fine-tune target engagement .

Agrochemical: Herbicidal Picolinate Derivatives

The 4-chloro-5-methylpicolinate core is a known motif in herbicidal chemistry . The ethyl ester form provides a convenient and reactive handle for further derivatization to optimize systemic uptake and target site activity in plant systems, leveraging its lipophilic character for leaf penetration.

Process Chemistry: Multi-Step Synthesis

The consistent ≥97% purity specification across major suppliers minimizes variability in critical process parameters. This reliability is essential for scaling up synthetic routes to active pharmaceutical ingredients (APIs) or agrochemicals, where impurity profiles are strictly controlled.

Application
Selection Property
Validation Focus
CNS drug candidate design
Lipophilicity-driven permeability profile
Passive membrane diffusion and in vitro ADME assay context
Cell-permeable probe development
Balanced LogP and conformational flexibility
Target engagement and binding entropy review
Agrochemical derivatization
Reactive ethyl ester handle and leaf-penetration character
Systemic uptake and target-site activity screening
Multi-step process chemistry
Consistent ≥97% purity specification
Lot-to-lot reproducibility and impurity profile control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-chloro-5-methylpicolinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.